(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a prop-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the prop-2-yn-1-yloxy substituent: This can be done via an alkylation reaction using propargyl bromide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their substituents and overall reactivity.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like (5Z)-3-ETHYL-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H16N2O3S/c1-4-8-21-13-7-6-11(10-14(13)20-3)9-12-15(19)18(5-2)16(22)17-12/h1,6-7,9-10H,5,8H2,2-3H3,(H,17,22)/b12-9- |
InChI Key |
KHBDQUZUTIPMTG-XFXZXTDPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OC)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OC)NC1=S |
Origin of Product |
United States |
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